molecular formula C8H5ClF5NS B1425780 3-Chloro-5-(pentafluorosulfur)phenylacetonitrile CAS No. 1240257-75-3

3-Chloro-5-(pentafluorosulfur)phenylacetonitrile

Cat. No.: B1425780
CAS No.: 1240257-75-3
M. Wt: 277.64 g/mol
InChI Key: WTFFVDFJXLCKCQ-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)phenylacetonitrile is a chemical compound with the molecular formula C8H5ClF5NS and a molecular weight of 277.64 g/mol . This compound is characterized by the presence of a chloro group, a pentafluorosulfur group, and a phenylacetonitrile moiety, making it a unique and versatile compound in various chemical applications.

Scientific Research Applications

3-Chloro-5-(pentafluorosulfur)phenylacetonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Preparation Methods

The synthesis of 3-Chloro-5-(pentafluorosulfur)phenylacetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-chlorobenzyl cyanide with pentafluorosulfur chloride in the presence of a suitable base and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

3-Chloro-5-(pentafluorosulfur)phenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Addition Reactions: The nitrile group can participate in addition reactions with various electrophiles.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The chloro and pentafluorosulfur groups contribute to its reactivity and ability to form stable complexes with various substrates. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

3-Chloro-5-(pentafluorosulfur)phenylacetonitrile can be compared with other similar compounds, such as:

The presence of both the chloro and pentafluorosulfur groups in this compound makes it unique and valuable for various applications.

Properties

IUPAC Name

2-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF5NS/c9-7-3-6(1-2-15)4-8(5-7)16(10,11,12,13)14/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFVDFJXLCKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190422
Record name (OC-6-21)-[3-Chloro-5-(cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-75-3
Record name (OC-6-21)-[3-Chloro-5-(cyanomethyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-Chloro-5-(cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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